molecular formula C5H4N4 B1345621 1H-1,2,3-Triazolo[4,5-b]pyridine CAS No. 273-34-7

1H-1,2,3-Triazolo[4,5-b]pyridine

Cat. No. B1345621
CAS RN: 273-34-7
M. Wt: 120.11 g/mol
InChI Key: VQNDBXJTIJKJPV-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazolo[4,5-b]pyridine belongs to the class of triazolopyridine . It reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .


Synthesis Analysis

1H-1,2,3-Triazolo[4,5-b]pyridine may be used as a starting reagent in the synthesis of 2,4,8,10-tetranitro-5H-pyrido[3″,2″:4′,5′][1,2,3]triazolo[1′,2′:1,2][1,2,3]-triazolo[5,4-b]-pyridin-6-ium inner salt . It can also be used in pesticide synthesis and as an entry to mesoionic heteropentalene derivatives .


Molecular Structure Analysis

The molecular formula of 1H-1,2,3-Triazolo[4,5-b]pyridine is C5H4N4 . Its molecular weight is 120.1121 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1H-1,2,3-Triazolo[4,5-b]pyridine reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .


Physical And Chemical Properties Analysis

The melting point of 1H-1,2,3-Triazolo[4,5-b]pyridine is 208 °C (dec.) (lit.) . Its empirical formula (Hill Notation) is C5H4N4 .

Scientific Research Applications

Molecular Structure and Vibrational Dynamics

  • Study of Molecular Structure and Vibrational Energy Levels: Research by Lorenc et al. (2007) focused on the molecular structure and vibrational energy levels of 1H-1,2,3-Triazolo[4,5-b]pyridine, utilizing density functional theory (DFT) to determine the molecular structure and vibrational characteristics. The study highlighted the significance of hydrogen bond formation in stabilizing the structure of triazolo[4,5-b]pyridines and how methyl substitution influences the proton position of the NH group at the triazole unit (Lorenc et al., 2007).

Synthesis and Derivative Formation

  • Facile Synthesis of Derivatives: Ibrahim et al. (2011) demonstrated the synthesis of 1,2,3-Triazolo[4,5-b]pyridine derivatives through cyanoacetylation reactions, emphasizing the ease of synthesis and potential for creating a range of derivatives (Ibrahim et al., 2011).

Raman Spectroscopy and Surface Interactions

  • Surface-Enhanced Raman Spectroscopy: Pergolese and Bigotto (2001) explored the surface-enhanced Raman spectra of 1H-1,2,3-Triazolo[4,5-b]pyridine on silver sols, providing insights into how this compound interacts with metal surfaces. Their research is pivotal for understanding the electronic and structural characteristics of triazolo[4,5-b]pyridines in contact with metals (Pergolese & Bigotto, 2001).

Crystal and Molecular Structures

  • X-Ray Diffraction and DFT Studies: The work of Dymińska et al. (2017) involved X-ray diffraction and DFT studies to determine the crystal and molecular structures of triazolo[4,5-c]pyridine derivatives. Their research offers detailed insights into the physical structure and molecular interactions of these compounds (Dymińska et al., 2017).

Synthetic Applications and Pharmaceutical Relevance

  • Potential in Pharmaceutical Chemistry: Shokoohian et al. (2019) highlighted the use of 1,2,4-triazolo[1,5-a]pyridine derivatives in pharmaceutical chemistry, emphasizing their biological activities and potential applications in the synthesis of various heterocyclic compounds (Shokoohian et al., 2019).

Safety And Hazards

1H-1,2,3-Triazolo[4,5-b]pyridine has hazard statements H315 - H319 - H335 . It has precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . The hazard classifications are Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The target organs are the respiratory system .

properties

IUPAC Name

2H-triazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-4-5(6-3-1)8-9-7-4/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNDBXJTIJKJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181744
Record name 1H-1,2,3-Triazolo(4,5-b)pyridine
Source EPA DSSTox
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Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-Triazolo[4,5-b]pyridine

CAS RN

273-34-7
Record name 1H-1,2,3-Triazolo(4,5-b)pyridine
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Record name 1H-1,2,3-Triazolo(4,5-b)pyridine
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Record name 1H-1,2,3-Triazolo[4,5-b]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
J Lorenc, L Dymińska, AFA Mohmed, J Hanuza, Z Talik… - Chemical physics, 2007 - Elsevier
Molecular structure, vibrational energy levels and potential energy distribution of 1H-1,2,3-triazolo[4,5-b]pyridine and 3H-1,2,3-triazolo[4,5-b]pyridine as well as 1H- and 3H-tautomers of …
Number of citations: 8 www.sciencedirect.com
B Pergolese, A Bigotto - Journal of Raman Spectroscopy, 2001 - Wiley Online Library
The surface‐enhanced Raman (SER) spectra of 1H‐1,2,3‐triazolo[4,5‐b]pyridine adsorbed on silver hydrosols were recorded in the region 3500–100 cm −1 . From the comparison of …
MS Zhou, HR Fu - Zeitschrift für Kristallographie-New Crystal …, 2022 - degruyter.com
Crystal structure of 1H-1,2,3-Triazolo[4,5-b]-pyridin-4-ium nitrate, C5H5N5O3 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ …
Number of citations: 2 www.degruyter.com
BC Bookser, MI Weinhouse, AC Burns… - The Journal of …, 2018 - ACS Publications
Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1b) with iodomethane in THF using NaHMDS as base selectively provided N2-methyl product 4-methoxy-2-methyl-2H-pyrazolo[3,…
Number of citations: 16 pubs.acs.org
MK Lakshman, MK Singh, M Kumar… - Beilstein Journal of …, 2014 - beilstein-journals.org
(1H-Benzo [d][1, 2, 3] triazol-1-yloxy) tris (dimethylamino) phosphonium hexafluorophosphate (BOP), 1H-benzo [d][1, 2, 3] triazol-1-yl 4-methylbenzenesulfonate (Bt-OTs), and 3H-[1, 2, 3…
Number of citations: 16 www.beilstein-journals.org
DA Leas, J Wu, EL Ezell, JC Garrison… - ACS …, 2018 - ACS Publications
We describe a new 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)-mediated coupling reaction to produce 2-imino benzo[e]-1,…
Number of citations: 4 pubs.acs.org
L Dymińska, J Hanuza, J Janczak, M Ptak… - Spectrochimica Acta Part …, 2023 - Elsevier
The herbicides azafenidin [(2-(2,4-dichloro-5-prop-2-ynoxyphenyl)-5,6,7,8-tetrahydro-[1], [2], [4]triazolo[4,3-a]pyridin-3-one)] and flumetsulam [(N-(2,6-difluorophenyl)-5-methyl-[1], [2], [4]…
Number of citations: 4 www.sciencedirect.com
P Richardson - Synfacts, 2022 - thieme-connect.com
Significance: The regioselective N-alkylation of azoles represents an important challenge in pharmaceutical programs, and although several solutions have been reported to address …
Number of citations: 0 www.thieme-connect.com
I Briguglio, E Laurini, MA Pirisi, S Piras… - European Journal of …, 2017 - Elsevier
In this paper we report the synthesis, in vitro anticancer activity, and the experimental/computational characterization of mechanism of action of a new series of E isomers of triazolo[4,5-b…
Number of citations: 19 www.sciencedirect.com
P Mohite, D Nahar, R Pawara, T Alqahtani… - Arabian Journal of …, 2023 - Elsevier
Background Famous synthetic pharmacophores like Filgotinib, Dapiprazole, and Trazodone have Triazolopyridine as their primary building element. It has become more well-known in …
Number of citations: 1 www.sciencedirect.com

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